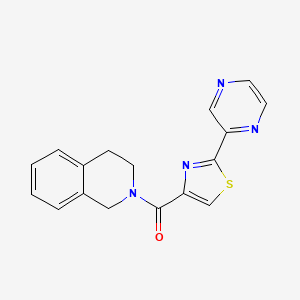

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPCWRUXSNKMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Features

The molecular formula of the compound is C₁₇H₁₄N₄OS , with a molecular weight of 322.4 g/mol . Its structure combines a 3,4-dihydroisoquinoline moiety linked via a ketone bridge to a thiazole ring substituted with a pyrazine group. This hybrid architecture necessitates multistep synthesis, typically involving:

- Construction of the 3,4-dihydroisoquinoline core.

- Formation of the 2-(pyrazin-2-yl)thiazol-4-yl fragment.

- Coupling via ketone bridge formation.

Synthetic Routes and Methodologies

Synthesis of the 3,4-Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline scaffold is commonly prepared via Bischler-Napieralski cyclization . This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar reagents. For example:

Preparation of the 2-(Pyrazin-2-yl)Thiazol-4-yl Fragment

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves condensation of thioamides with α-halo ketones. Modifications include:

Ketone Bridge Formation

Coupling the two fragments requires Friedel-Crafts acylation or Ullmann-type cross-coupling :

- Acylation : Reacting 3,4-dihydroisoquinoline with 2-(pyrazin-2-yl)thiazole-4-carbonyl chloride in the presence of AlCl₃.

- Cross-coupling : Palladium-catalyzed coupling of halogenated thiazole derivatives with dihydroisoquinoline boronic esters.

Table 1: Representative Reaction Conditions for Key Steps

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

The Hantzsch reaction often produces regioisomers. Using electron-deficient pyrazine derivatives directs cyclization to the 4-position of the thiazole, minimizing side products.

Analytical Characterization

Spectroscopic Data

Applications and Pharmacological Context

While direct pharmacological data for this compound are limited, structurally related 3,4-dihydroisoquinoline derivatives exhibit dopamine receptor modulation , suggesting potential utility in neurodegenerative disorders. The pyrazine-thiazole moiety may enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : It can undergo nucleophilic substitution reactions due to the presence of heteroatoms in its structure.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide

Reducing Agents: : Lithium aluminum hydride, sodium borohydride

Solvents: : Ethanol, methanol, dichloromethane

Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The oxidation of the compound may yield various oxygenated derivatives, while reduction can lead to the formation of fully or partially saturated products

Scientific Research Applications

Chemistry

In synthetic chemistry, (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is employed as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel organic compounds.

Biology

In biological research, this compound might be utilized to study interactions with various biological macromolecules, such as enzymes and proteins, due to its potential binding affinity.

Medicine

The compound holds promise in medicinal chemistry for developing new therapeutic agents. Its structure may allow it to act as a scaffold for designing drugs with specific targets, such as enzymes, receptors, or ion channels.

Industry

Industrially, this compound can be used in the development of specialty chemicals or advanced materials, given its potential reactivity and stability.

Mechanism of Action

The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone largely depends on its interaction with molecular targets. These may include:

Binding to Enzymes: : It may inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.

Receptor Modulation: : It can interact with cellular receptors, potentially acting as an agonist or antagonist, affecting signal transduction pathways.

Pathways: : The compound might influence specific biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Analysis

The compound’s structural analogs differ in heterocyclic substituents, substitution patterns, and linker groups, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations

Heterocyclic Core Modifications :

- The target compound ’s thiazole-pyrazine moiety distinguishes it from benzothiazole derivatives (e.g., 4e) and phenyl-substituted analogs (e.g., 6h, S6). Pyrazine’s electron-deficient nature may enhance solubility compared to phenyl groups but reduce lipophilicity (logP) .

- Compound 12 replaces thiazole with pyrazine but incorporates a pyrrolidine linker, improving conformational flexibility for receptor binding .

The target compound lacks such substituents, suggesting a simpler metabolic profile but possibly lower target selectivity.

Synthetic Feasibility: High-yield syntheses (e.g., 89% for S6 ) highlight the feasibility of dihydroisoquinoline methanone derivatives. The target compound’s synthesis would likely follow similar coupling protocols (e.g., acyl chloride with amine intermediates) but may face challenges in pyrazine-thiazole regioselectivity.

Physicochemical and Pharmacokinetic Predictions

- Molecular Weight : The target compound (~296 g/mol) falls below the 500 g/mol threshold for CNS drugs, suggesting favorable blood-brain barrier penetration compared to bulkier analogs like 4e (460.2 g/mol) .

Research Implications

- Biological Targets : Analogous compounds (e.g., 4e, 12) show activity as multitarget ligands or orexin receptor antagonists . The target compound’s pyrazine-thiazole motif may favor kinase or protease inhibition.

- Optimization Potential: Introducing methoxy groups (as in 6h) or flexible linkers (as in 12) could refine the target’s potency and selectivity.

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone , with CAS number 1234840-98-2 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activity, particularly focusing on its anticancer properties and interactions with specific biological targets.

Molecular Characteristics

The molecular formula of the compound is with a molecular weight of 322.4 g/mol . The structural features include an isoquinoline moiety and a thiazole ring, which are known to confer various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1234840-98-2 |

| Molecular Formula | C17H14N4OS |

| Molecular Weight | 322.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Isoquinoline Moiety : This can be achieved through cyclization methods starting from suitable precursors.

- Introduction of the Thiazole Ring : This involves the reaction of pyrazine derivatives with thiazole precursors.

- Final Coupling : The final product is obtained through coupling reactions that link the isoquinoline and thiazole components.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:

- Inhibition of Protein Arginine Methyltransferases (PRMTs) : A study highlighted that derivatives targeting PRMT5 showed potent inhibition, suggesting a potential application in leukemia treatment. The compound demonstrated an IC50 value of 8.5 nM , indicating strong activity against cancer cell lines .

- Targeting Kinase Pathways : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial for tumor growth in certain cancers. Compounds in this class exhibited moderate to high potency in cellular assays .

-

Mechanisms of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation via interference with signaling pathways.

- Modulation of epigenetic factors influencing gene expression related to cancer progression.

Study 1: PRMT5 Inhibition

In a case study involving the compound's analogs, it was found that specific derivatives targeting PRMT5 not only inhibited enzyme activity but also showed significant anti-proliferative effects in MV4-11 leukemia cells, with a GI50 value of 18 nM .

Study 2: RET Kinase Inhibition

Another study explored the effects of similar compounds on RET kinase, revealing that certain derivatives could effectively inhibit cell proliferation driven by RET mutations, suggesting their utility as lead compounds for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.